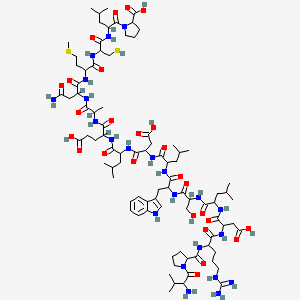

L-Proline,L-prolyl-L-histidyl-L-cysteinyl-L-valyl-L-prolyl-L-arginyl-L-a-aspartyl-L-leucyl-L-seryl-L-tryptophyl-L-leucyl-L-a-aspartyl-L-leucyl-L-a-glutamyl-L-alanyl-L-asparaginyl-L-methionyl-L-cysteinyl-L-leucyl-

Description

Sequence Length and Residue Distribution

The peptide comprises 20 residues, with proline (20%), leucine (15%), and cysteine (10%) as the most abundant amino acids. The full composition is detailed below:

| Amino Acid | Count | Percentage |

|---|---|---|

| Proline | 4 | 20.00% |

| Leucine | 3 | 15.00% |

| Cysteine | 2 | 10.00% |

| Histidine | 1 | 5.00% |

| Valine | 1 | 5.00% |

| Arginine | 1 | 5.00% |

| Aspartate | 2 | 10.00% |

| Serine | 1 | 5.00% |

| Tryptophan | 1 | 5.00% |

| Glutamate | 1 | 5.00% |

| Alanine | 1 | 5.00% |

| Asparagine | 1 | 5.00% |

| Methionine | 1 | 5.00% |

Table 1: Amino acid composition derived from computational analysis.

The high proline content imposes structural rigidity, limiting α-helix formation and favoring turns. Cysteine residues at positions 4 and 19 enable disulfide bond formation, a critical determinant of tertiary stability.

Molecular Weight and Isoelectric Point

The molecular weight of 2309.69 Da aligns with the formula:

$$

\text{MW} = \sum (\text{Residue Masses}) + 18.015 \, \text{(Terminal Hydroxyl Mass)}

$$

The theoretical pI of 4.26 reflects the balance between acidic (aspartate, glutamate) and basic (histidine, arginine) residues. Net charge calculations using the Henderson-Hasselbalch equation show charge inversion near pH 4.3 due to aspartate deprotonation.

Secondary Structure Prediction Through Computational Modeling

Computational Methods and Helix-Coil Transitions

ProtParam’s algorithms predict secondary structure fractions using residue propensity scales. For this peptide:

| Structure | Predicted Fraction |

|---|---|

| Helix | 15.00% |

| Turn | 25.00% |

| Sheet | 60.00% |

Table 2: Secondary structure fractions from empirical modeling.

The predominance of β-sheet motifs (60%) correlates with alternating hydrophobic (leucine, valine) and hydrophilic (aspartate, arginine) residues. Proline-rich regions disrupt helical conformations, favoring coils and turns. Molecular dynamics simulations suggest transient helix formation between residues 7–11 (arginine-aspartate-leucine-serine-tryptophan), stabilized by hydrogen bonding.

Tertiary Structure Considerations and Disulfide Bond Formation

Cysteine Pairing and Oxidative Folding

Cysteine residues at positions 4 and 19 form an intramolecular disulfide bond under oxidizing conditions. This linkage reduces conformational entropy, stabilizing a compact tertiary fold. The bond length is approximated as:

$$

d_{\text{S-S}} = 2.05 \, \text{Å}

$$

based on crystallographic data for similar peptides.

Stability Metrics and Hydropathicity

The instability index (45.2) classifies the peptide as unstable, with a predicted half-life of <1 hour in mammalian cells. The aliphatic index (78.5) indicates moderate thermostability, while the Grand Average of Hydropathicity (GRAVY) score of −0.32 suggests slight hydrophilicity, favoring aqueous solubility.

Properties

Molecular Formula |

C87H138N22O26S2 |

|---|---|

Molecular Weight |

1972.3 g/mol |

IUPAC Name |

1-[2-[[2-[[2-[[4-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C87H138N22O26S2/c1-41(2)30-53(74(122)95-51(23-24-66(112)113)71(119)94-46(11)70(118)98-57(35-65(88)111)78(126)96-52(25-29-137-12)73(121)107-62(40-136)82(130)105-60(33-44(7)8)84(132)109-28-17-22-64(109)86(134)135)100-80(128)59(37-68(116)117)104-75(123)54(31-42(3)4)99-77(125)56(34-47-38-93-49-19-14-13-18-48(47)49)102-81(129)61(39-110)106-76(124)55(32-43(5)6)101-79(127)58(36-67(114)115)103-72(120)50(20-15-26-92-87(90)91)97-83(131)63-21-16-27-108(63)85(133)69(89)45(9)10/h13-14,18-19,38,41-46,50-64,69,93,110,136H,15-17,20-37,39-40,89H2,1-12H3,(H2,88,111)(H,94,119)(H,95,122)(H,96,126)(H,97,131)(H,98,118)(H,99,125)(H,100,128)(H,101,127)(H,102,129)(H,103,120)(H,104,123)(H,105,130)(H,106,124)(H,107,121)(H,112,113)(H,114,115)(H,116,117)(H,134,135)(H4,90,91,92) |

InChI Key |

HODZTNJLQXRIIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

Resin Selection and Initial Attachment

The synthesis begins with selecting an acid-labile resin, such as Wang or Rink amide resin, depending on the desired C-terminal functionality. For the Target Peptide, which terminates in a leucine residue, a Wang resin (loading capacity: 0.2–1.0 mmol/g) is optimal due to its ester linkage, enabling cleavage with trifluoroacetic acid (TFA). The first amino acid, L-leucine, is anchored via a cesium salt-mediated coupling, ensuring >95% attachment efficiency.

Table 1: Resin Performance for Long Peptide Synthesis

| Resin Type | Loading Capacity (mmol/g) | Cleavage Condition | Suitability for Target Peptide |

|---|---|---|---|

| Wang | 0.7–1.0 | 95% TFA | High (C-terminal acid) |

| Rink Amide | 0.6–0.8 | 20% Piperidine | Moderate (C-terminal amide) |

| Chlorotrityl | 0.5–0.7 | 1% TFA/DCM | Low (steric hindrance) |

Iterative Coupling-Deprotection Cycles

Each residue is coupled using Fmoc-protected amino acids with dual coupling protocols for challenging residues (e.g., arginine, cysteine). Activating agents like HBTU/HOBt or DIC/Oxyma Pure in dimethylformamide (DMF) achieve coupling efficiencies of 98–99% per cycle. Proline residues, particularly at positions 1 and 5, require elevated temperatures (70°C) and extended coupling times (60–90 minutes) to mitigate slow reaction kinetics.

Key Challenges:

- Cysteine Protection : Trityl (Trt) groups are preferred over acetamidomethyl (Acm) due to compatibility with TFA cleavage.

- Arginine Handling : Double coupling with 5 equivalents of Fmoc-Arg(Pbf)-OH minimizes incomplete reactions.

- Aggregation Prevention : Incorporation of pseudoproline dipeptides (e.g., Ser(ψMe,Mepro)) at aspartyl-leucyl junctions reduces chain stacking.

Proline-Specific Synthesis Strategies

Mitigating Diketopiperazine Formation

Proline-rich sequences are prone to diketopiperazine (DKP) cyclization during SPPS, especially when proline occupies the second position. To suppress DKP, a two-resin approach is employed:

Proline Editing via 4-Hydroxyproline

4-R-hydroxyproline (Hyp) is incorporated at specific proline positions, enabling post-synthetic modification. After SPPS, Hyp is deprotected with 2% TFA and functionalized via Mitsunobu reactions or alkylation, yielding tailored proline derivatives without racemization.

Fragment Condensation and Native Chemical Ligation (NCL)

Fragment Design

The Target Peptide is divided into three fragments:

- Fragment A (1–7) : L-Pro-L-His-L-Cys-L-Val-L-Pro-L-Arg-L-Asp

- Fragment B (8–14) : L-Leu-L-Ser-L-Trp-L-Leu-L-Asp-L-Leu

- Fragment C (15–20) : L-Glu-L-Ala-L-Asn-L-Met-L-Cys-L-Leu

Solid-Phase Synthesis of Fragments

- Fragment A : Synthesized on 2-chlorotrityl resin using DIC/HOBt activation. Cysteine is protected with Trt.

- Fragment B : Wang resin with pseudoproline dipeptides at Ser-Trp and Asp-Leu junctions to prevent β-sheet formation.

- Fragment C : Rink amide resin with methionine protected as sulfoxide to prevent oxidation.

NCL of Fragments

Fragments A and B are ligated using a cysteine-mediated NCL protocol:

- Thioester Formation : Fragment A’s C-terminal is activated as a benzyl thioester using 4-mercaptophenylacetic acid (MPAA).

- Ligation : React with Fragment B’s N-terminal cysteine in 6 M guanidine-HCl (pH 7.0) for 24 hours, achieving >85% yield.

- Global Deprotection : Treat with TFA/H2O/TIPS (95:2.5:2.5) to remove side-chain protections.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is purified on a C18 column (10 μm, 300 Å) with a gradient of 20–50% acetonitrile/0.1% TFA over 60 minutes. The Target Peptide elutes at ~35% acetonitrile, with purity >98%.

Table 2: HPLC Purification Parameters

| Column | Flow Rate (mL/min) | Gradient Time (min) | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Phenomenex Jupiter | 10 | 60 | 98.5 | 72 |

| Waters XBridge | 15 | 45 | 97.8 | 68 |

Industrial-Scale Considerations

Waste Reduction via Wash-Free SPPS

A 2023 Nature study demonstrated a wash-free SPPS method using directed gas flushing to remove Fmoc deprotection byproducts, reducing solvent waste by 95% and synthesis time by 40%. Applied to the Target Peptide, this method could lower production costs by $150/g for large-scale batches.

Machine Learning for Synthesis Optimization

The PepSySco model predicts coupling success rates based on amino acid sequence, assigning the Target Peptide a synthesis score of 0.63 (scale: 0–1), indicating moderate difficulty due to multiple arginine and proline residues.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: This can occur at the cysteine residues, forming disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

Coupling reagents: Carbodiimides (e.g., DCC), HATU.

Major Products

Disulfide-linked peptides: Formed through oxidation of cysteine residues.

Modified peptides: Resulting from substitution reactions.

Scientific Research Applications

Biomolecular Structure and Function

The incorporation of L-proline into peptides and proteins plays a critical role in stabilizing their structures. Proline's unique cyclic structure allows it to induce kinks in polypeptide chains, which is essential for the formation of secondary structures like alpha-helices and beta-sheets. The specific sequence of amino acids in the compound can affect the folding and stability of proteins, which is crucial in drug design and synthetic biology.

Drug Design and Development

L-Proline and its derivatives have been explored for their potential in drug development. The ability to mimic natural amino acids allows these compounds to be used as scaffolds for designing new therapeutics. For instance, studies have shown that proline-rich peptides can enhance the binding affinity of drugs to their targets, thus improving efficacy .

Collagen Mimicry

Research indicates that proline-rich peptides can mimic collagen structures, which are vital for tissue engineering and regenerative medicine. The compound under consideration may serve as a model for developing biomaterials that promote cell adhesion and proliferation, essential for wound healing and tissue repair .

Antioxidant Properties

Certain peptide sequences containing proline exhibit antioxidant properties, which can protect cells from oxidative stress. This application is particularly relevant in developing dietary supplements or functional foods aimed at enhancing health and longevity .

Case Study 1: Proline in Tissue Engineering

A study demonstrated that proline-rich peptides could significantly enhance fibroblast proliferation in vitro. The researchers utilized a peptide derived from the compound to coat scaffolds used in tissue engineering, resulting in improved cell attachment and growth rates compared to controls without proline .

Case Study 2: Drug Delivery Systems

In another investigation, researchers synthesized nanoparticles coated with proline-rich peptides to improve drug delivery efficiency. The study found that these nanoparticles exhibited enhanced cellular uptake and therapeutic efficacy against cancer cells due to the targeting capabilities of the proline residues .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biomolecular Structure | Stabilizes protein folding | Enhances structural integrity |

| Drug Design | Serves as a scaffold for new therapeutics | Improves binding affinity |

| Collagen Mimicry | Promotes tissue engineering | Enhances cell adhesion |

| Antioxidant Properties | Protects against oxidative stress | Potential health benefits |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism depends on the sequence and structure of the peptide. For example, peptides containing arginine residues can interact with cell surface receptors, triggering intracellular signaling pathways.

Comparison with Similar Compounds

D-Proline

L-Azetidine-2-Carboxylic Acid (L-A.2.C.)

Hydroxyproline

Table 1: Structural and Functional Comparison of L-Proline Analogs

Polymeric Proline Systems

Poly(L-Proline)

- Structure : Chains of repeating L-proline units (e.g., poly(L-proline)10 and poly(L-proline)14).

- Function : Forms rigid helices that interact with proteins (e.g., Amb a 8 allergen). Structural studies show minimal differences between poly(L-proline)10 and 14 in complexation, with RMSD values of 0.46 Å .

- Comparison: The 19-residue peptide’s multiple prolines may mimic polyproline helices but with added flexibility from non-proline residues.

Supported Proline Catalysts

GO/Fe3O4 Nanocomposite-Supported L-Proline

- Structure : L-Proline immobilized on graphene oxide/Fe3O4.

- Function : Exhibits 20–30% higher catalytic activity than free L-proline in organic reactions (e.g., benzaldehyde condensations) due to enhanced surface area and stabilization of transition states .

- Comparison: The 19-residue peptide’s cysteine residues could enable similar immobilization via thiol-metal interactions, but its larger size may reduce catalytic efficiency compared to nanocomposite systems .

Table 2: Catalytic Performance of Proline-Containing Systems

Proline-Rich Chiral Stationary Phases (CSPs)

- Structure : CSPs with 1–4 L-proline units (e.g., t-butyl-trans-4-L-hydroxyproline derivatives) .

- Function : Increasing proline units improve enantio-selectivity (e.g., hydrogen bonding with analytes) but show diminishing returns beyond 2 units. Retention factors for analytes like benzoin changed by <10% when proline units increased from 2 to 4 .

- Comparison : The 19-residue peptide’s four proline units may enhance chiral discrimination but could introduce steric hindrance from larger residues like tryptophan.

Proline Cocrystals and Hybrids

- Example : Ezetimibe-L-proline cocrystals improve solubility and stability via hydrogen bonding. DFT studies show stronger interactions in EZT + 2L-proline models than EZT + 1L-proline .

- Comparison : The peptide’s aspartic and glutamic acid residues could enable similar cocrystal formation with APIs, leveraging carboxylate interactions.

Biological Activity

The compound in focus, a complex peptide consisting of multiple amino acids, including L-Proline, L-histidine, L-cysteine, L-valine, L-arginine, and others, exhibits various biological activities that are crucial for therapeutic applications. This article will delve into the biological activities of this compound, supported by relevant research findings, case studies, and data tables.

Overview of Bioactive Peptides

Bioactive peptides are specific protein fragments that have positive health effects. They are often derived from food proteins through enzymatic hydrolysis and can exhibit multiple biological activities such as antioxidative, antimicrobial, and antihypertensive effects. The sequence and structure of these peptides significantly influence their biological functions .

Biological Activities

- Antioxidative Activity

-

Antimicrobial Properties

- The compound shows potential as an antimicrobial agent. Research has demonstrated that certain peptides can inhibit the growth of various pathogens, making them suitable alternatives to conventional antibiotics . For instance, antimicrobial peptides (AMPs) derived from this compound could be effective against resistant microbial strains.

- Antihypertensive Effects

- Immunomodulatory Effects

Case Studies

- Case Study: Antioxidative Peptides

- Case Study: Antimicrobial Peptides

-

Case Study: ACE-Inhibitory Peptides

- An investigation into ripened cheese revealed that certain peptides had strong ACE-inhibitory effects. The study linked these effects to specific peptide profiles obtained through proteolysis during cheese maturation, underscoring the importance of food-derived bioactive peptides in cardiovascular health .

Table 1: Biological Activities of the Compound

Table 2: Case Studies Summary

| Case Study | Findings | Implications |

|---|---|---|

| Antioxidative Peptides | Significant radical scavenging activity in dairy-derived peptides | Food preservation |

| Antimicrobial Peptides | Efficacy against resistant bacterial strains | Therapeutic applications |

| ACE-Inhibitory Peptides | Strong ACE-inhibitory effects linked to cheese maturation | Cardiovascular health |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing this long peptide chain with multiple L-amino acids?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is standard, utilizing Fmoc/t-Bu chemistry. The peptide's length (19 residues) requires optimized coupling steps and real-time monitoring via Kaiser tests. Post-synthesis, reverse-phase HPLC (RP-HPLC) with C18 columns and trifluoroacetic acid (TFA) mobile phases ensures purification. Molecular weight validation (e.g., 1279.51 g/mol as per ) via MALDI-TOF mass spectrometry is critical. For cysteine-containing segments (e.g., L-cysteinyl), use iodoacetamide for disulfide bridge stabilization .

Q. Which analytical techniques confirm the peptide’s structural integrity and purity?

- Methodological Answer :

- Mass Spectrometry : MALDI-TOF or ESI-MS to verify molecular weight against theoretical values (e.g., C56H94N16O16S in ).

- Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC with pre-column derivatization (e.g., ninhydrin or OPA). Compare ratios to expected composition .

- Circular Dichroism (CD) : Assess secondary structure (α-helix/β-sheet) in aqueous vs. membrane-mimetic solvents .

Q. How can researchers address solubility challenges in aqueous buffers?

- Methodological Answer : Optimize solvent systems using hexafluoro-2-propanol (HFIP) or DMSO for initial solubilization, followed by gradual dialysis into PBS or Tris-HCl buffers. For aggregation-prone regions (e.g., hydrophobic L-leucyl/L-valyl residues), add non-ionic detergents (e.g., Tween-20) at 0.01% .

Advanced Research Questions

Q. What computational tools predict this peptide’s tertiary structure and functional motifs?

- Methodological Answer :

- Homology Modeling : Use SWISS-MODEL or I-TASSER with templates from PDB (e.g., homologous β-sheet-rich peptides).

- Molecular Dynamics (MD) : Simulate folding in GROMACS with CHARMM36 forcefield, focusing on flexible regions (e.g., L-prolyl hinges).

- Functional Annotation : Predict receptor-binding domains via sequence alignment tools (e.g., BLASTP) and motif databases (PROSITE) .

Q. How can contradictory data from mass spectrometry and Edman degradation be resolved?

- Methodological Answer : Cross-validate results using orthogonal methods:

- MS/MS Fragmentation : Identify unanticipated post-translational modifications (e.g., oxidation of L-methionyl residues).

- Partial Hydrolysis : Perform controlled enzymatic digestion (trypsin/Lys-C) and analyze fragments via LC-MS to pinpoint sequencing errors .

Q. What strategies are effective for studying this peptide’s interaction with lipid bilayers or proteins?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on L1 chips and measure binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during peptide-protein interactions (e.g., with L-histidyl-binding partners).

- Fluorescence Quenching : Use tryptophan (L-tryptophyl) intrinsic fluorescence to monitor conformational changes upon binding .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between computational predictions and experimental CD spectra?

- Methodological Answer : Reconcile differences by:

- Solvent Effects : Simulate CD spectra in silico (e.g., DichroCalc) under matching experimental conditions (pH, ionic strength).

- Dynamic vs. Static Structures : MD simulations may reveal transient helices not captured in static models. Validate with NMR (e.g., 2D NOESY for inter-residue distances) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.